molecular formula C3H2BrN3O2 B7805428 5-bromo-4-nitro-1H-imidazole

5-bromo-4-nitro-1H-imidazole

Cat. No.: B7805428
M. Wt: 191.97 g/mol
InChI Key: KSEFBYAEHWXHLM-UHFFFAOYSA-N
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Description

5-bromo-4-nitro-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. One common method includes the dibromination of 4-nitroimidazole followed by selective debromination using a reductive deiodination strategy . The reaction conditions are generally mild and can be scaled up for industrial production.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. The process is designed to be safe and efficient, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving the desired product on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is 5-bromo-4-amino-1H-imidazole.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromo-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFBYAEHWXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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